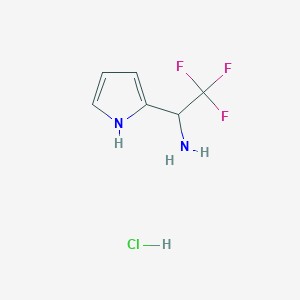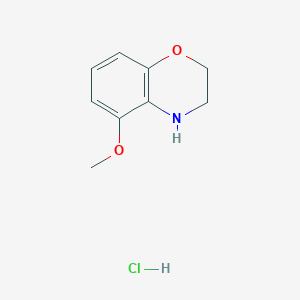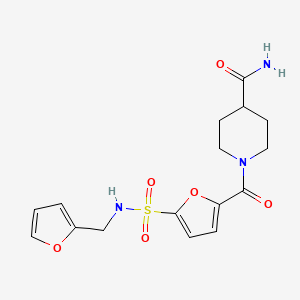
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethanone,2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-” is similar to the requested compound . It has a molecular formula of C6H4F3NO and a molecular weight of 163.0973 .
Molecular Structure Analysis
The molecular structure of “Ethanone,2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-” is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
PFAS Removal Using Amine-Functionalized Sorbents
Amine-containing sorbents have been identified as effective materials for the removal of PFAS from water. These sorbents work through electrostatic interactions, hydrophobic interactions, and the physical morphology of the sorbents, which collectively enhance their capacity to adsorb PFAS from municipal water and wastewater. The design of next-generation sorbents with amine functionalities focuses on optimizing these interactions for improved PFAS removal efficiency (Ateia et al., 2019).
Mechanisms of PFC Adsorption on Amine-Functionalized Adsorbents
The adsorption behavior and mechanisms of perfluorinated compounds (PFCs) on various adsorbents have been reviewed, highlighting the effectiveness of amine groups in adsorbents for PFC removal. The formation of micelles or hemi-micelles on porous adsorbents plays a crucial role in achieving high adsorption capacity, with hydrophobic interactions being primarily responsible for PFC adsorption. This indicates the potential of amine-functionalized materials in environmental applications (Du et al., 2014).
Environmental and Health Implications of Organohalides
Emerging organohalides, including PFASs, have been widely produced and found in various environmental matrices. Research into the environmental occurrence, fate, and remediation methods for these substances is critical. Amine-functionalized materials are among the promising solutions for mitigating the environmental and health impacts of these persistent pollutants (He et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3,5,11H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOREIKYGBCRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2395935.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2395937.png)


![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)
![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)
![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)
![Methyl 3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2395948.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2395950.png)

